molecular formula C18H19N3O5S B226572 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine

1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine

Cat. No. B226572
M. Wt: 389.4 g/mol
InChI Key: RHIPLJKONWJEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as an enzyme inhibitor. BNPP belongs to the class of piperazine derivatives, which have been studied for their various biological activities.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. The binding of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine to the enzyme is reversible, and the strength of the binding depends on the chemical structure of the compound and the enzyme. The inhibition of the enzyme activity can be competitive or non-competitive, depending on the mode of binding of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine to the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine depend on the enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine in the synaptic cleft, thereby enhancing the cholinergic transmission. On the other hand, inhibition of carbonic anhydrase can lead to the alteration of pH regulation in various tissues, such as the eye and the kidney. The physiological effects of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine have been studied in animal models, and further studies are required to determine the potential therapeutic applications of the compound in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine in lab experiments include its high potency and selectivity towards various enzymes, which makes it a valuable tool for studying the biological functions of these enzymes. Moreover, the synthesis of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine is relatively easy and can be performed using commercially available reagents. However, the limitations of using 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine include its potential toxicity and the need for careful handling of the compound. Moreover, the binding of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine to the enzyme can be affected by various factors, such as pH, temperature, and the presence of other compounds, which can complicate the interpretation of the experimental results.

Future Directions

The future directions for 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine research include the development of new derivatives with improved potency and selectivity towards specific enzymes. Moreover, the potential therapeutic applications of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine in various neurological and ophthalmological disorders need to be further explored. The pharmacokinetics and toxicity of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine in humans also need to be studied to determine its suitability as a drug candidate. Finally, the use of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine in combination with other drugs or therapies needs to be investigated to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine involves the reaction between benzylsulfonyl chloride and 4-(2-nitrobenzoyl)piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine by the addition of a reducing agent. The yield of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine has been studied for its potential applications as an enzyme inhibitor. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various biological processes, such as neurotransmission, muscle contraction, and pH regulation. Inhibition of these enzymes can lead to the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, myasthenia gravis, and glaucoma.

properties

Product Name

1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone

InChI

InChI=1S/C18H19N3O5S/c22-18(16-8-4-5-9-17(16)21(23)24)19-10-12-20(13-11-19)27(25,26)14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

RHIPLJKONWJEDH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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